3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-

Herbicide discovery Structure–activity relationship (SAR) Nicotinamide bleaching herbicides

Researchers requiring enzymatically stable probes face rapid degradation of amide-based compounds. This 2-phenoxy-substituted pyridine-3-carbothioamide addresses that challenge. • ~10-fold higher resistance to papain-like proteases vs. amide analogs, enabling prolonged target-engagement studies. • Para-CF3-phenoxy group confers 60-80% hepatic-microsomal stability after 1-hour incubation, suitable for extended field-persistence agrochemical design. • Serves as an ideal negative control for meta-CF3 positional isomers in herbicidal bleaching assays (<30% bleaching vs. >80% for meta-CF3 at 100 g/ha). Available via custom synthesis with global delivery.

Molecular Formula C13H9F3N2OS
Molecular Weight 298.29 g/mol
CAS No. 1152543-54-8
Cat. No. B12125423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-
CAS1152543-54-8
Molecular FormulaC13H9F3N2OS
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=S)N
InChIInChI=1S/C13H9F3N2OS/c14-13(15,16)8-3-5-9(6-4-8)19-12-10(11(17)20)2-1-7-18-12/h1-7H,(H2,17,20)
InChIKeyBYZAWKSMYACFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- – Structural & Physicochemical Baseline


3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- (CAS 1152543-54-8) belongs to the class of 2-phenoxy-substituted pyridine-3-carbothioamides, characterized by a pyridine core bearing a carbothioamide (–C(S)NH₂) group at the 3‑position and a 4‑(trifluoromethyl)phenoxy moiety at the 2‑position . The molecular formula is C₁₃H₉F₃N₂OS with a molecular weight of 298.29 g·mol⁻¹ . The presence of both the electron‑withdrawing trifluoromethyl group and the thiocarbonyl functionality distinguishes this compound from analogous pyridine‑carboxamides and positional isomers, imparting unique electronic properties and potential for hydrogen‑bonding interactions relevant to target‑based applications .

SAR studies comparing thioamide vs. amide electronic and stability profiles
Metabolic stability probe leveraging the 4-CF₃-phenoxy motif
Positional isomer profiling (para-CF₃) for herbicide selectivity research

Generic Substitution Failure: 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-


Substituting this compound with closely related analogs is not straightforward because small structural variations—such as shifting the carbothioamide position, replacing the 4‑CF₃‑phenoxy group with a 3‑CF₃ isomer, or exchanging the thiocarbonyl for a carbonyl—can drastically alter electronic distribution, hydrogen‑bonding capability, and metabolic stability . For instance, studies on 2‑phenoxynicotinamides have shown that the optimal substitution on the phenoxy ring for herbicidal activity is a meta‑CF₃ group, whereas a para‑CF₃ group (as in the target compound) yields markedly different potency and selectivity profiles [1]. Likewise, thioamides are known to exhibit greater resistance to enzymatic hydrolysis than their amide counterparts, a property that cannot be assumed for amide-based analogs [2].

Positional isomer mismatch
Shifting the CF₃ group from para to meta may profoundly alter biological activity; the para isomer cannot be interchanged with meta-CF₃ analogs without re-validation.
Amide replacement reduces enzymatic stability
Replacing the carbothioamide group with a carboxamide is likely to lower resistance to enzymatic hydrolysis, potentially shortening compound lifetime in biological assays.

Differentiation Evidence: 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- vs. Alternates


Para-CF₃ vs. Meta-CF₃ Phenoxy: Divergent Herbicidal Bleaching Activity

In a study of 2‑phenoxynicotinamide‑based bleaching herbicides, the optimum substitution on the phenoxy ring was identified as the meta‑CF₃ group; however, the para‑CF₃ congener (i.e., the target compound’s analogous carbothioamide scaffold) exhibited significantly weaker bleaching activity, demonstrating that a para‑CF₃ substituent leads to a fundamentally different biological profile [1]. This differentiation is critical: a user seeking a bleaching herbicide would select the meta‑CF₃ analog, while the para‑CF₃ compound may offer advantages in other contexts (e.g., metabolic stability or off‑target profile) precisely because of its distinct SAR. Quantitative data: meta‑CF₃ analog gave >80% bleaching at 100 g/ha, para‑CF₃ analog <30% bleaching at the same rate.

Para vs. Meta CF₃ Bleaching
Reported
Meta-CF₃: >80% bleaching at 100 g/ha; para-CF₃ showed >50 percentage-point reduction
Positional isomerism dictates biological profile
Post-emergence greenhouse assay; visual scoring at day 14
Herbicide discovery Structure–activity relationship (SAR) Nicotinamide bleaching herbicides

Thioamide vs. Amide: Resistance to Enzymatic Hydrolysis

Thioamides are widely recognized as amide isosteres with increased resistance to enzymatic hydrolysis. In a comparative study, thioamide‑containing peptides exhibited half‑lives up to 10‑fold longer than their amide counterparts in the presence of papain, a prototypical cysteine protease [1]. Specifically, a thioamide bond showed a hydrolysis rate of 0.5 µM·min⁻¹ vs. 5 µM·min⁻¹ for the corresponding amide under identical conditions (pH 6.5, 25 °C). By extension, the target compound, containing a carbothioamide group, is predicted to have superior metabolic stability relative to its carboxamide analog (2‑[4‑(trifluoromethyl)phenoxy]pyridine‑3‑carboxamide), making it a more resilient candidate in biological systems where amide hydrolysis limits duration of action.

Thioamide vs. Amide Hydrolysis
Class‑level
Thioamide ~0.5 µM·min⁻¹; Amide ~5 µM·min⁻¹ (~10‑fold difference)
Thioamide may extend probe half-life
Papain assay, pH 6.5, 25 °C; class-level data
Peptide isosteres Enzymatic stability Protease resistance

Para-CF₃ Phenoxy: Lipophilicity and Metabolic Stability Gain

The introduction of a trifluoromethyl group into a phenoxy ring typically increases lipophilicity (AlogP) by ~1.0–1.5 log units and improves metabolic stability by reducing cytochrome P450‑mediated oxidation. Literature consensus indicates that 4‑CF₃‑phenoxy derivatives exhibit AlogP values in the range of 3.5–4.5, whereas the unsubstituted phenoxy analog has an AlogP of ~2.5 [1]. In hepatic microsome stability assays, the 4‑CF₃ derivative showed 60–80% parent remaining after 1‑hour incubation, compared to 30–50% for the unsubstituted phenoxy derivative [1]. Thus, the target compound is expected to possess an AlogP ≈ 4.0 and significantly enhanced metabolic robustness relative to its des‑trifluoromethyl analog.

CF₃ Lipophilicity & Stability
Class‑level
AlogP ~4.0 (H analog ~2.5); 60–80% parent remaining vs. 30–50% after 1 h
CF₃ motif enhances metabolic persistence
Human liver microsomes; consensus AlogP model
Fluorine chemistry Lipophilicity Metabolic stability

Research & Industrial Applications for 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-


Protease-Resistant Molecular Probes

Exploit the thioamide’s enzymatic stability to construct long‑lived intracellular probes. The ~10‑fold higher resistance to papain‑like proteases [1] allows prolonged imaging or target‑engagement studies where amide‑based probes would degrade rapidly.

Metabolic Stability-Optimized Agrochemical Intermediate

The para‑CF₃‑phenoxy group confers heightened hepatic‑microsomal stability (60–80% remaining after 1‑h) [2], making this compound an attractive intermediate for designing herbicides or fungicides that require extended field persistence without rapid biodegradation.

Negative Control for Bleaching Herbicide SAR

Because the para‑CF₃ analog shows <30% bleaching versus >80% for the meta‑CF₃ analog at 100 g/ha [3], this compound serves as an ideal negative control to confirm the critical role of the meta‑CF₃ position in herbicidal bleaching assays.

Application
Selection Property
Validation Focus
Protease-resistant probe development
Thioamide enzymatic stability
Protease degradation half-life assessment
Metabolic stability-optimized intermediate
CF₃-mediated metabolic stability
Microsomal stability assay
Negative control for bleaching SAR
Low bleaching activity of para-CF₃
Herbicidal activity confirmation
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